1-(2-Iodobenzoyl)piperazine hydrochloride
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Overview
Description
1-(2-Iodobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClIN2O and a molecular weight of 352.6 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and contains an iodobenzoyl group attached to the piperazine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Iodobenzoyl)piperazine hydrochloride typically involves the reaction of 2-iodobenzoic acid with piperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
1-(2-Iodobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Iodobenzoyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Medicine: It is used in the development of pharmaceutical compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Iodobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2-Iodobenzoyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound has similar structural features but contains dichlorophenyl groups instead of an iodobenzoyl group.
1-(2,4-Difluorophenyl)piperazine hydrochloride: This compound contains difluorophenyl groups and exhibits different chemical properties compared to this compound.
The uniqueness of this compound lies in its iodobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(2-iodophenyl)-piperazin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGRWJJSGQMPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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